8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29649907-Compound-42 is a small molecular drug with a molecular weight of 482.9. It has gained significant attention in scientific research due to its potential therapeutic applications . The compound is known for its interaction with the farnesoid X-activated receptor, which plays a crucial role in bile acid homeostasis and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID29649907-Compound-42 involves multiple stepsThe amide carbonyl group directs palladium acetate to the C-H bond in the β-position, followed by transmetallation and reductive elimination .
Industrial Production Methods: Industrial production methods for this compound typically involve crystallization techniques to achieve high purity. The process includes the addition of sodium alginate and calcium salt into water, followed by the addition of a compound color developing agent, stirring, and freeze-drying .
Chemical Reactions Analysis
Types of Reactions: PMID29649907-Compound-42 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
PMID29649907-Compound-42 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its role in regulating bile acid synthesis and lipid metabolism.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as an agonist for the farnesoid X-activated receptor. This receptor is a ligand-activated transcription factor that regulates genes involved in bile acid synthesis, conjugation, and enterohepatic circulation . The activation of this receptor leads to the modulation of lipid and glucose homeostasis and plays a role in the innate immune response .
Comparison with Similar Compounds
- Chenodeoxycholic acid
- Lithocholic acid
- Deoxycholic acid
- Allocholic acid
Comparison: PMID29649907-Compound-42 is unique due to its high specificity and potency as an agonist for the farnesoid X-activated receptor. Unlike other similar compounds, it does not violate Lipinski’s rule of five, making it a promising candidate for drug development .
Properties
Molecular Formula |
C25H24ClFN4O3 |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H24ClFN4O3/c1-30-24-18-10-17(26)8-9-21(18)34-14-19(24)23(29-30)25(33)31(12-16-4-2-3-5-20(16)27)13-22(32)28-11-15-6-7-15/h2-5,8-10,15H,6-7,11-14H2,1H3,(H,28,32) |
InChI Key |
CQPYMJNUAFOXPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4F)CC(=O)NCC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.